molecular formula C15H17N3 B12711131 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile CAS No. 468715-83-5

3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile

Cat. No.: B12711131
CAS No.: 468715-83-5
M. Wt: 239.32 g/mol
InChI Key: DEMWBYUAYXJYOC-NEPJUHHUSA-N
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Description

3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, an indole moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction, where a suitable leaving group is replaced by a cyanide ion.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carboxamide
  • 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carboxylate
  • 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-methanol

Uniqueness

3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrile group, in particular, can influence the compound’s reactivity and interactions with other molecules, setting it apart from similar compounds.

Properties

CAS No.

468715-83-5

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C15H17N3/c1-18(2)9-11-6-12(11)14-8-17-15-4-3-10(7-16)5-13(14)15/h3-5,8,11-12,17H,6,9H2,1-2H3/t11-,12+/m1/s1

InChI Key

DEMWBYUAYXJYOC-NEPJUHHUSA-N

Isomeric SMILES

CN(C)C[C@H]1C[C@@H]1C2=CNC3=C2C=C(C=C3)C#N

Canonical SMILES

CN(C)CC1CC1C2=CNC3=C2C=C(C=C3)C#N

Origin of Product

United States

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